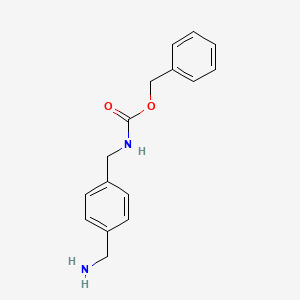
Benzyl 4-(aminomethyl)benzylcarbamate
描述
Benzyl 4-(aminomethyl)benzylcarbamate is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Benzyl 4-(aminomethyl)benzylcarbamate has been investigated as a potential therapeutic agent, particularly in the context of viral infections. A notable application is its role as an inhibitor of filovirus entry, specifically targeting Ebola and Marburg viruses. Research has shown that derivatives of 4-(aminomethyl)benzamides exhibit potent inhibitory effects against these viruses, making them candidates for further optimization as antiviral drugs .
Case Study: Inhibitors of Filovirus Entry
- Objective: To identify compounds that inhibit the entry of Ebola virus.
- Findings: Compounds derived from 4-(aminomethyl)benzamide, including this compound, demonstrated EC50 values below 10 μM against both Ebola and Marburg viruses, indicating strong antiviral activity .
- Mechanism: The compounds were shown to interfere with the viral entry process, which is critical for the replication of these pathogens.
Synthetic Applications
The synthesis of this compound involves various chemical reactions that can be utilized in organic synthesis. The compound serves as a precursor for further modifications, allowing chemists to explore structure-activity relationships (SAR) that can lead to more potent derivatives.
Synthesis Overview
- Starting Materials: Benzylamine and carbon dioxide in the presence of basic additives.
- Process: The reaction conditions can be optimized using different solvents and bases to yield various carbamate derivatives .
- Yield: High yields have been reported under optimized conditions, showcasing its utility in synthetic organic chemistry .
Biochemical Studies
This compound has been employed in biochemical assays to study enzyme interactions and mechanisms. Its structural properties allow it to act as a substrate or inhibitor in various enzymatic reactions.
Biochemical Applications
- Enzyme Inhibition: Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles .
- Mechanistic Studies: The compound's interactions with biomolecules can be analyzed using techniques such as NMR spectroscopy and mass spectrometry, revealing important structural information about enzyme-substrate complexes .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agent against Ebola and Marburg viruses | EC50 < 10 μM for both viruses |
| Synthetic Chemistry | Precursor for carbamate derivatives | High yields under optimized synthesis conditions |
| Biochemical Studies | Enzyme inhibition and mechanistic studies | Insights into enzyme-substrate interactions |
属性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC 名称 |
benzyl N-[[4-(aminomethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C16H18N2O2/c17-10-13-6-8-14(9-7-13)11-18-16(19)20-12-15-4-2-1-3-5-15/h1-9H,10-12,17H2,(H,18,19) |
InChI 键 |
KXVJWKVRQBQQEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)CN |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













